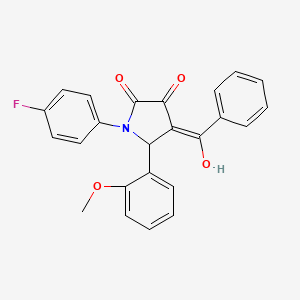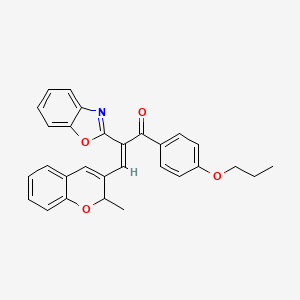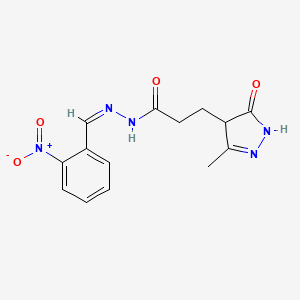![molecular formula C14H13N3O5 B5498966 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "compound X" and has been studied extensively due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including PI3K, Akt, and mTOR. Additionally, compound X has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide has also been shown to have several other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of various types of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, compound X has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide in lab experiments is its potent activity against cancer cells. This compound has been shown to be effective against a wide range of cancer cell types, making it a versatile tool for cancer research. Additionally, the relatively simple synthesis method and high yields of the compound make it an attractive candidate for large-scale experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the potential for toxicity and side effects. While studies have shown that compound X has low toxicity in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, the relatively high cost of the compound may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide. One area of research that has received significant attention is the development of new cancer therapies based on this compound. Future studies may focus on optimizing the synthesis method to produce higher yields of the compound, as well as exploring its potential applications in combination with other cancer drugs.
Another potential area of research is the development of new antibiotics based on compound X. Studies have shown that this compound has potent activity against various types of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Finally, future studies may also explore the potential applications of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory disorders. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential in various fields of scientific research.
Synthesemethoden
The synthesis of 2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide involves the reaction of 2-(3-methyl-4-nitroisoxazol-5-yl)acetonitrile with 2-bromoanisole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that compound X has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-14(17(19)20)12(22-16-9)7-6-10-4-2-3-5-11(10)21-8-13(15)18/h2-7H,8H2,1H3,(H2,15,18)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQPXDNILADER-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=CC=C2OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)

![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)

![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)
![3-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5498933.png)
![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)